1-Bromoperfluorononane
Description
1-Bromoperfluorononane (CAS 558-96-3) is a perfluorinated bromoalkane with the molecular formula C₉BrF₁₉ and a molecular weight of 548.97 g/mol. It is characterized by a fully fluorinated carbon chain terminated by a bromine atom. This compound is a colorless liquid at room temperature, with a melting point of 27–30°C and a boiling point of 159°C . Its density is 1.900 g/cm³, and it is commercially available with purities ranging from 98% to 98+% .
This compound is primarily used in specialized chemical synthesis, fluoropolymer production, and as a solvent in electronics and aerospace industries due to its thermal stability and non-flammability .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9BrF19/c10-8(25,26)6(21,22)4(17,18)2(13,14)1(11,12)3(15,16)5(19,20)7(23,24)9(27,28)29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIAIPIQXHPUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC9F19, C9BrF19 | |
| Record name | Nonane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379931 | |
| Record name | 1-Bromoperfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558-96-3 | |
| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromoperfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonadecafluorononyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoperfluorononane is typically synthesized through the bromination of perfluorononane. The reaction involves the use of bromine (Br2) as the brominating agent under controlled conditions to ensure the selective substitution of a fluorine atom with a bromine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive bromine and ensure the purity of the final product. The reaction is carried out in a well-ventilated environment to prevent the accumulation of hazardous fumes .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoperfluorononane primarily undergoes substitution reactions due to the presence of the bromine atom, which can be replaced by other nucleophiles. It can also participate in reduction and oxidation reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atom to a hydrogen atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the compound.
Major Products Formed:
Substitution Reactions: Products include perfluorononyl iodide or perfluorononyl fluoride.
Reduction Reactions: The major product is perfluorononane.
Oxidation Reactions: The products depend on the specific conditions but may include various oxidized derivatives of perfluorononane.
Scientific Research Applications
1-Bromoperfluorononane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromoperfluorononane involves its ability to undergo substitution reactions, where the bromine atom is replaced by other nucleophiles. This property is exploited in various chemical processes to introduce perfluorinated chains into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 1-Bromoperfluorononane with structurally analogous perfluorinated bromoalkanes and oxygen-containing derivatives:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | m.p. (°C) | b.p. (°C) | Density (g/cm³) | Purity (%) |
|---|---|---|---|---|---|---|---|
| This compound | 558-96-3 | C₉BrF₁₉ | 548.97 | 27–30 | 159 | 1.900 | 98–98+ |
| 1-Bromoperfluorooctane | 423-55-2 | C₈BrF₁₇ | 498.98 | 6 | 141–143 | 1.930 | 98+ |
| 1-Bromoperfluoroheptane | 375-88-2 | C₇BrF₁₅ | 448.96 | N/A | N/A | N/A | 97–98 |
| 1-Bromoperfluorohexane | 335-56-8 | C₆BrF₁₃ | 398.95 | N/A | N/A | N/A | 98 |
| 1-Bromoperfluoro-2,5-dioxanonane | 330562-46-4 | C₉BrF₁₇O₂ | 564.96 | N/A | N/A | N/A | N/A |
Key Observations :
- Chain Length Effects: Longer perfluorinated chains (e.g., nonane vs. octane) exhibit higher molecular weights and boiling points due to increased van der Waals interactions. For example, this compound (C9) has a boiling point 16–18°C higher than 1-Bromoperfluorooctane (C8) .
- Density: Despite its longer chain, this compound has a slightly lower density (1.900) compared to 1-Bromoperfluorooctane (1.930), likely due to differences in molecular packing .
- Oxygenated Derivatives: Compounds like 1-Bromoperfluoro-2,5-dioxanonane incorporate ether linkages, which may enhance solubility in polar solvents but reduce thermal stability .
Environmental and Health Hazards
All perfluorinated bromoalkanes share similar hazards, including:
Regulatory Differences :
- Shorter-chain analogs (e.g., C6–C8) may degrade into less regulated perfluoroalkyl acids (PFAAs), whereas longer chains (C9+) are increasingly scrutinized under global PFAS regulations .
Research Findings and Implications
Environmental Impact
Studies by Buck et al. (2011) highlight that perfluorinated bromoalkanes like this compound contribute to PFAS pollution, with degradation pathways leading to persistent PFAAs . Regulatory trends favor replacing long-chain PFAS with shorter alternatives, though even these face scrutiny .
Biological Activity
1-Bromoperfluorononane (C9BrF19) is a perfluorinated compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including biology and environmental science. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
This compound is characterized by its fully fluorinated carbon chain, which imparts significant stability and inertness. The presence of the bromine atom enhances its reactivity compared to other perfluorinated compounds. Its molecular structure can be represented as follows:
Biochemical Interactions
This compound exhibits unique interactions with biomolecules primarily through non-covalent forces such as van der Waals interactions and hydrophobic effects. These interactions allow the compound to act as a selective marker in various biological assays. Importantly, due to its high hydrophobicity, it does not readily permeate cell membranes, leading to minimal direct cellular toxicity.
Cellular Effects
The compound's inert nature means it does not significantly interfere with cellular processes under normal conditions. However, it has been used effectively as a contrast agent in imaging techniques like magnetic resonance imaging (MRI) and ultrasonography, facilitating the visualization of biological structures without altering their function.
Pharmacokinetics
This compound is known for its low metabolic activity within biological systems. It does not undergo significant biotransformation, allowing it to serve as a stable marker for tracking metabolic processes. Its transport within biological systems occurs primarily through passive diffusion due to its low viscosity and surface tension.
Study on Imaging Applications
A notable study utilized this compound as a contrast agent in MRI to assess its efficacy in visualizing gastrointestinal transit times in animal models. The results indicated that the compound provided clear imaging without affecting the physiological processes involved in digestion.
| Study | Application | Findings |
|---|---|---|
| Imaging Study | MRI Contrast Agent | Enhanced visualization of gastrointestinal structures; minimal interference with normal function. |
Environmental Impact Assessment
Research has also focused on the environmental implications of this compound due to its persistence and potential toxicity upon degradation. A study evaluated the degradation pathways of this compound in aerobic conditions, highlighting the role of specific bacterial strains capable of breaking down perfluorinated compounds .
| Study | Focus | Findings |
|---|---|---|
| Environmental Study | Degradation Pathways | Identification of bacterial strains that degrade perfluorinated compounds under aerobic conditions. |
Dosage Effects
In animal models, this compound has been administered at varying dosages to evaluate its safety profile. Low to moderate doses exhibited minimal toxic effects, supporting its use as a research tool in biochemical studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
